molecular formula C24H20ClN3O2 B11546518 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11546518
M. Wt: 417.9 g/mol
InChI Key: JRLSVRDXABFRRO-VULFUBBASA-N
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Description

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound that features an indole core, a benzyl group, and a chlorophenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxyacetohydrazides.

Scientific Research Applications

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydrazone linkage may also play a role in its bioactivity by forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of the chlorophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique bioactivities compared to its analogs.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C24H20ClN3O2/c25-20-10-12-21(13-11-20)30-17-24(29)27-26-14-19-16-28(15-18-6-2-1-3-7-18)23-9-5-4-8-22(19)23/h1-14,16H,15,17H2,(H,27,29)/b26-14+

InChI Key

JRLSVRDXABFRRO-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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